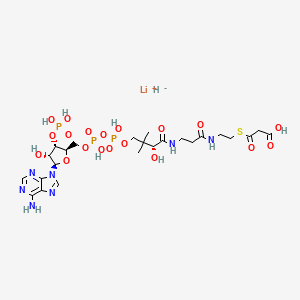

Malonyl Coenzyme A (lithium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

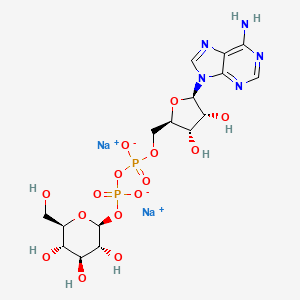

Malonyl Coenzyme A (lithium salt) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .

準備方法

Synthetic Routes and Reaction Conditions

Malonyl Coenzyme A (lithium salt) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0, with the presence of adenosine triphosphate (ATP) and bicarbonate ions .

Industrial Production Methods

Industrial production of Malonyl Coenzyme A (lithium salt) involves the fermentation of genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

化学反応の分析

Types of Reactions

Malonyl Coenzyme A (lithium salt) undergoes several types of chemical reactions, including:

Condensation Reactions: It reacts with acetyl coenzyme A in the presence of fatty acid synthase to form long-chain fatty acids.

Carboxylation Reactions: It is formed by the carboxylation of acetyl coenzyme A.

Hydrolysis: It can be hydrolyzed to release malonic acid and coenzyme A.

Common Reagents and Conditions

Adenosine Triphosphate (ATP): Required for the carboxylation of acetyl coenzyme A.

Biotin: Acts as a cofactor for acetyl coenzyme A carboxylase.

Bicarbonate Ions: Provide the source of carbon dioxide for the carboxylation reaction.

Major Products Formed

Long-Chain Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.

Malonic Acid: Released upon hydrolysis of malonyl coenzyme A.

科学的研究の応用

Malonyl Coenzyme A (lithium salt) has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Plays a key role in the biosynthesis of fatty acids and polyketides.

Medicine: Investigated for its potential role in metabolic disorders and as a target for drug development.

Industry: Utilized in the production of bio-based chemicals and materials.

作用機序

Malonyl Coenzyme A (lithium salt) exerts its effects by serving as a substrate for fatty acid synthase, which catalyzes the condensation of malonyl coenzyme A with acetyl coenzyme A to form long-chain fatty acids . It also inhibits the enzyme carnitine palmitoyltransferase 1, thereby preventing the transport of long-chain fatty acids into mitochondria for oxidation .

類似化合物との比較

Similar Compounds

Acetyl Coenzyme A (lithium salt): Another coenzyme A derivative involved in various metabolic pathways.

Methylmalonyl Coenzyme A (tetralithium salt): Involved in the metabolism of certain amino acids and fatty acids.

Succinyl Coenzyme A (sodium salt): Plays a role in the citric acid cycle and the synthesis of heme.

Uniqueness

Malonyl Coenzyme A (lithium salt) is unique due to its exclusive role as an extender unit in the synthesis of bacterial aromatic polyketides and its involvement in the regulation of fatty acid metabolism . Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .

特性

分子式 |

C24H39LiN7O19P3S |

|---|---|

分子量 |

861.6 g/mol |

IUPAC名 |

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride |

InChI |

InChI=1S/C24H38N7O19P3S.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;/q;+1;-1/t12-,17-,18-,19+,23-;;/m1../s1 |

InChIキー |

QPGMQKHOEJUYRG-WBXHHUBASA-N |

異性体SMILES |

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

正規SMILES |

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)

![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)

![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)

![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)

![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)

![[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764787.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764792.png)

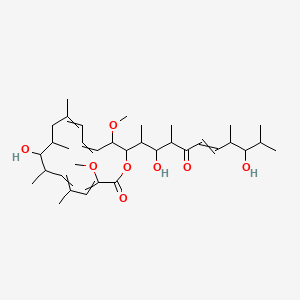

![(3E,5E,7R,8S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764795.png)